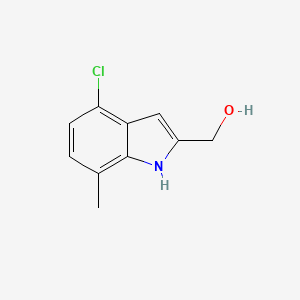
(4-Chloro-7-methyl-1H-indol-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-7-methyl-1H-indol-2-yl)methanol is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely recognized for their presence in many natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-7-methyl-1H-indol-2-yl)methanol typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 4-chloro-7-methylindole.
Formylation: The indole undergoes a formylation reaction to introduce a formyl group at the 2-position. This can be achieved using reagents like Vilsmeier-Haack reagent (DMF and POCl3).
Reduction: The formyl group is then reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can undergo further reduction to convert the hydroxymethyl group into a methyl group.
Substitution: The chloro group can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines or thiols, often in the presence of a base or catalyst
Major Products
Oxidation: (4-Chloro-7-methyl-1H-indol-2-yl)formaldehyde or (4-Chloro-7-methyl-1H-indol-2-yl)carboxylic acid
Reduction: (4-Chloro-7-methyl-1H-indol-2-yl)methane
Substitution: Various substituted indoles depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-Chloro-7-methyl-1H-indol-2-yl)methanol is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
Biology
In biological research, indole derivatives are often studied for their potential biological activities. This compound could be investigated for its effects on various biological pathways, given the known bioactivity of many indole derivatives.
Medicine
Indole derivatives have been explored for their therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders. (4-Chloro-7-methyl-1H-indol-2-yl)m
Propriétés
Formule moléculaire |
C10H10ClNO |
|---|---|
Poids moléculaire |
195.64 g/mol |
Nom IUPAC |
(4-chloro-7-methyl-1H-indol-2-yl)methanol |
InChI |
InChI=1S/C10H10ClNO/c1-6-2-3-9(11)8-4-7(5-13)12-10(6)8/h2-4,12-13H,5H2,1H3 |
Clé InChI |
DUCUVWCAXBLDAS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C=C1)Cl)C=C(N2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


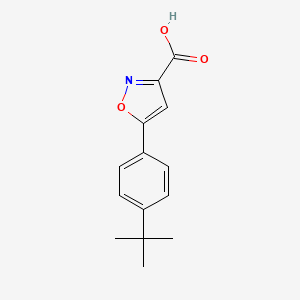
![2-{5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-methylethanamine](/img/structure/B12824820.png)
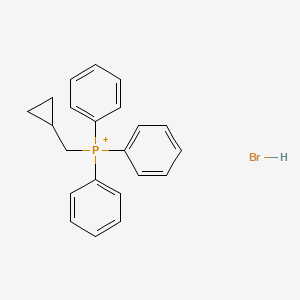
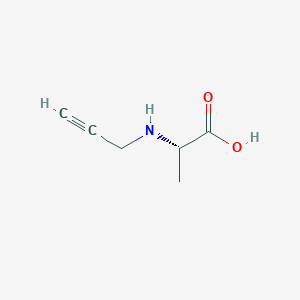
![4'-Bromospiro[fluorene-9,9'-xanthene]](/img/structure/B12824841.png)
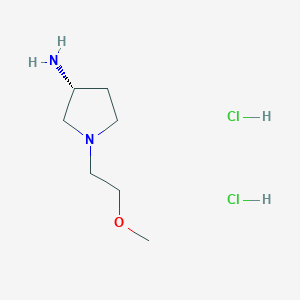


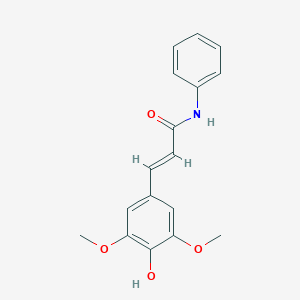
![5-Azaspiro[2.4]heptane-7-carbonitrile](/img/structure/B12824863.png)



![N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B12824890.png)
